

A Comprehensive Technical Guide to the Physical Properties of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxyphenylacetamide**

Cat. No.: **B194378**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide, a key organic intermediate, holds significant importance in the pharmaceutical industry, most notably as a precursor in the synthesis of the beta-blocker Atenolol. A thorough understanding of its physical properties is paramount for its synthesis, purification, characterization, and formulation. This technical guide provides an in-depth overview of the core physical characteristics of **4-Hydroxyphenylacetamide**, complete with experimental protocols and logical workflows.

Physicochemical Properties

The fundamental physical and chemical properties of **4-Hydroxyphenylacetamide** are summarized in the table below, providing a comprehensive overview for researchers.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Appearance	Beige to pale cream fine crystalline powder or lumps	[2]
Melting Point	176-178 °C	[1]
Boiling Point	273.17 °C (rough estimate)	
Solubility	Soluble in water. Slightly soluble in DMSO and Methanol.	
pKa	9.99 ± 0.26 (Predicted)	
Density	1.2023 g/cm ³ (rough estimate)	
Flash Point	198.1 °C	
Refractive Index	1.5810 (estimate)	

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **4-Hydroxyphenylacetamide**. Key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm
¹ H NMR	DMSO-d ₆	9.60 (s, 1H), 9.02 (s, 1H), 7.23 (d, J=2.5 Hz, 1H), 7.20 (dd, J=8.5, 2.6 Hz, 1H), 6.68 (d, J=8.5 Hz, 1H), 2.49 (q, J=7.2 Hz, 2H), 1.98 (s, 3H), 1.11 (t, J=7.5 Hz, 3H)
¹³ C NMR	DMSO-d ₆	173.8 (C=O), 155.9, 130.2, 129.5, 115.2, 41.7 (CH ₂)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Hydroxyphenylacetamide** exhibits characteristic absorption bands corresponding to its functional groups.[\[3\]](#)

Wavenumber (cm ⁻¹)	Assignment
3325	O-H stretching (phenol)
3256	N-H stretching (amide)
3030	C-H stretching (aromatic)
2922	C-H stretching (aliphatic)
1640	C=O stretching (amide I)
1595	N-H bending (amide II)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-Hydroxyphenylacetamide** shows a molecular ion peak and characteristic fragmentation patterns.[\[4\]](#)[\[5\]](#)

m/z	Relative Intensity	Assignment
151	High	[M] ⁺ (Molecular ion)
107	High	[M - CH ₂ CONH ₂] ⁺
92	Medium	
65	Medium	

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of **4-Hydroxyphenylacetamide**.

Materials:

- **4-Hydroxyphenylacetamide** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Mortar and pestle

Procedure:

- Ensure the **4-Hydroxyphenylacetamide** sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
- Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
- Place the capillary tube in the heating block of the melting point apparatus.
- Set the heating rate to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- For accuracy, repeat the measurement with a fresh sample and a new capillary tube.

Solubility Determination

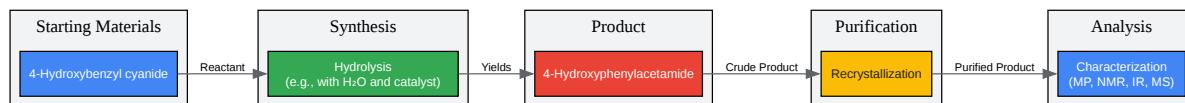
Objective: To qualitatively or quantitatively determine the solubility of **4-Hydroxyphenylacetamide** in a given solvent.

Materials:

- **4-Hydroxyphenylacetamide**
- A selection of solvents (e.g., water, DMSO, methanol)
- Test tubes or small vials
- Vortex mixer or magnetic stirrer
- Analytical balance

Procedure (Qualitative):

- Add approximately 10-20 mg of **4-Hydroxyphenylacetamide** to a test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).
- Visually inspect the solution for any undissolved solid.
- If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is slightly or sparingly soluble.


Procedure (Quantitative - Equilibrium Solubility Method):

- Prepare a saturated solution by adding an excess amount of **4-Hydroxyphenylacetamide** to a known volume of the solvent in a vial.
- Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with a suitable solvent.
- Analyze the concentration of **4-Hydroxyphenylacetamide** in the diluted solution using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculate the original concentration in the saturated solution to determine the solubility.


Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key workflows related to **4-Hydroxyphenylacetamide**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **4-Hydroxyphenylacetamide**.

[Click to download full resolution via product page](#)

Caption: An analytical workflow for the purity assessment of **4-Hydroxyphenylacetamide** using HPLC.[6][7]

Conclusion

This technical guide provides a consolidated resource on the physical properties of **4-Hydroxyphenylacetamide**. The tabulated data, detailed experimental protocols, and logical workflow diagrams are intended to support researchers and drug development professionals in their work with this important pharmaceutical intermediate. Accurate characterization based on these fundamental properties is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients derived from it.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxyphenylacetamide 99 17194-82-0 [sigmaaldrich.com]
- 2. jocpr.com [jocpr.com]
- 3. docsdrive.com [docsdrive.com]
- 4. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyphenylacetamide [webbook.nist.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-Hydroxyphenylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b194378#physical-properties-of-4-hydroxyphenylacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com